6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester
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Overview
Description
6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester is an organic compound with the molecular formula C10H9BrN2O2. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various biologically active compounds . This compound is characterized by a bromine atom at the 6th position, a methyl group at the 7th position, and a carboxylic acid methyl ester group at the 3rd position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester involves the reaction of 7-iodo-1H-indazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group can yield 6-amino-7-methyl-1H-indazole-3-carboxylic acid methyl ester.
Scientific Research Applications
6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1H-indazole-3-carboxylic acid methyl ester
- 6-Bromo-1H-indazole-3-carboxylic acid methyl ester
- 7-Methyl-1H-indazole-3-carboxylic acid methyl ester
Uniqueness
6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester is unique due to the specific positioning of the bromine and methyl groups on the indazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 6-bromo-7-methyl-2H-indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-7(11)4-3-6-8(5)12-13-9(6)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEIUBZKDOQTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(NN=C12)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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